molecular formula C4H8N2O3 B12053151 (2S)-2,4-diamino-4-oxo(113C)butanoic acid

(2S)-2,4-diamino-4-oxo(113C)butanoic acid

Cat. No.: B12053151
M. Wt: 133.11 g/mol
InChI Key: DCXYFEDJOCDNAF-GZPBOPPUSA-N
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Description

(2S)-2,4-diamino-4-oxo(113C)butanoic acid is a compound of significant interest in various scientific fields. This compound is a derivative of butanoic acid, characterized by the presence of amino groups and a keto group. Its unique structure makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,4-diamino-4-oxo(113C)butanoic acid typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a suitable precursor with ammonia or an amine source under acidic or basic conditions. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and catalytic processes are also explored to enhance the production efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,4-diamino-4-oxo(113C)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted amino acids.

Scientific Research Applications

(2S)-2,4-diamino-4-oxo(113C)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2,4-diamino-4-oxo(113C)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes involved in metabolic processes. Its effects are mediated through binding to active sites, altering enzyme activity, and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2,4-diamino-4-oxobutanoic acid: A closely related compound with similar structural features.

    (2S)-2,4-diamino-4-hydroxybutanoic acid: Differing by the presence of a hydroxyl group instead of a keto group.

    (2S)-2,4-diamino-4-methylbutanoic acid: Featuring a methyl group substitution.

Uniqueness

(2S)-2,4-diamino-4-oxo(113C)butanoic acid is unique due to its specific isotopic labeling with carbon-13, which makes it valuable for tracing metabolic pathways and studying enzyme kinetics. This isotopic labeling provides insights into the compound’s behavior in biological systems, distinguishing it from other similar compounds.

Properties

Molecular Formula

C4H8N2O3

Molecular Weight

133.11 g/mol

IUPAC Name

(2S)-2,4-diamino-4-oxo(113C)butanoic acid

InChI

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i4+1

InChI Key

DCXYFEDJOCDNAF-GZPBOPPUSA-N

Isomeric SMILES

C([C@@H]([13C](=O)O)N)C(=O)N

Canonical SMILES

C(C(C(=O)O)N)C(=O)N

Origin of Product

United States

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